
H(-Asn-Pro-Asn-Ala)6-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
H(-Asn-Pro-Asn-Ala)6-OH is a synthetic peptide derived from the amino acid sequence of the human peptide hormone, luteinizing hormone-releasing hormone (LHRH). It is an analog of the natural hormone, and has been studied extensively in the laboratory for its potential therapeutic applications.
Scientific Research Applications
Crystal Structure and Molecular Interactions
The peptide Ac-Ala-Asn-Pro-Asn-Ala-NH2, closely related to "H(-Asn-Pro-Asn-Ala)6-OH", represents the immunodominant region of the major surface protein on the malaria parasite Plasmodium falciparum. The NPNA motif within this peptide adopts a type-I beta-turn, stabilized by hydrogen bonding, elucidating the molecular basis of its immunodominance and offering insights into vaccine development against malaria (Ghasparian et al., 2006).
Hydroxylation and Transcriptional Activation
Research into the hypoxia-inducible factors (HIFs) demonstrates the crucial role of asparagine hydroxylation in the transactivation domains of HIF-1α and -2α. This post-translational modification, which inhibits under normoxia but is abrogated under hypoxic conditions, is crucial for the activation of HIF and its downstream effects on oxygen homeostasis, illustrating a potential therapeutic target for diseases affected by hypoxia (Lando et al., 2002).
Molecular Dynamics and Protein Unfolding
Studies on the conformation-dependent hydrogen abstraction reaction cycles of amino acids like Gly and Ala reveal that radicals initiated by hydroxyl groups can lead to a dramatic change in amino acid conformation, potentially contributing to protein unfolding mechanisms relevant in diseases such as Alzheimer's (Owen et al., 2012).
Proton Blockage in Aquaporins
Investigation into aquaporins shows how the Asn-Pro-Ala (NPA) motifs critically contribute to the blockage of proton translocation through these water channels. This finding provides a molecular understanding of water selectivity in aquaporins, which could be useful in designing new drugs or biomimetic materials for water purification (Chakrabarti et al., 2004).
Advanced Material Synthesis
In the field of materials science, the structural motifs of amino acids, such as those in "H(-Asn-Pro-Asn-Ala)6-OH", have been utilized in the synthesis of novel rare-earth-incorporated arsenotungstate hybrids. These materials exhibit unique luminescent properties and electrochemical responses, offering potential applications in sensing and electronic devices (Li et al., 2019).
properties
IUPAC Name |
(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-2,4-diamino-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C96H146N36O37/c1-37(110-78(150)44(26-62(99)134)116-84(156)55-13-7-19-127(55)90(162)43(97)25-61(98)133)73(145)122-50(32-68(105)140)91(163)128-20-8-14-56(128)85(157)117-45(27-63(100)135)79(151)111-38(2)74(146)123-51(33-69(106)141)92(164)129-21-9-15-57(129)86(158)118-46(28-64(101)136)80(152)112-39(3)75(147)124-52(34-70(107)142)93(165)130-22-10-16-58(130)87(159)119-47(29-65(102)137)81(153)113-40(4)76(148)125-53(35-71(108)143)94(166)131-23-11-17-59(131)88(160)120-48(30-66(103)138)82(154)114-41(5)77(149)126-54(36-72(109)144)95(167)132-24-12-18-60(132)89(161)121-49(31-67(104)139)83(155)115-42(6)96(168)169/h37-60H,7-36,97H2,1-6H3,(H2,98,133)(H2,99,134)(H2,100,135)(H2,101,136)(H2,102,137)(H2,103,138)(H2,104,139)(H2,105,140)(H2,106,141)(H2,107,142)(H2,108,143)(H2,109,144)(H,110,150)(H,111,151)(H,112,152)(H,113,153)(H,114,154)(H,115,155)(H,116,156)(H,117,157)(H,118,158)(H,119,159)(H,120,160)(H,121,161)(H,122,145)(H,123,146)(H,124,147)(H,125,148)(H,126,149)(H,168,169)/t37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZKNCMSABYHAED-DSZVNZJASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)N2CCCC2C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)N3CCCC3C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)N4CCCC4C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)N5CCCC5C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C6CCCN6C(=O)C(CC(=O)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CC(=O)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C96H146N36O37 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H(-Asn-Pro-Asn-Ala)6-OH | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





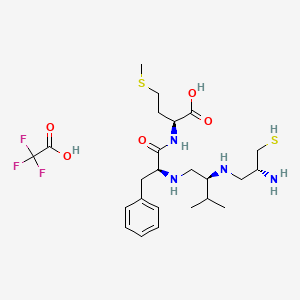


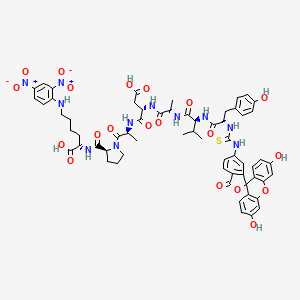
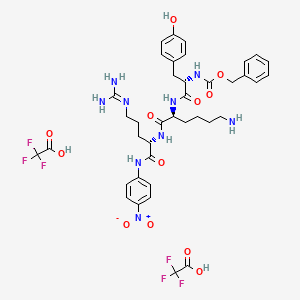

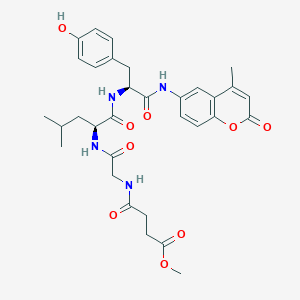
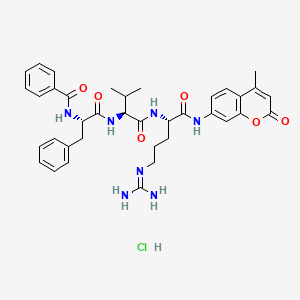
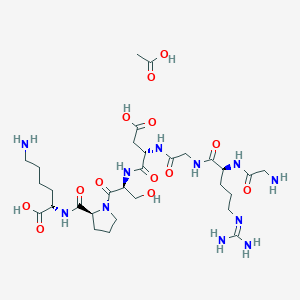
![H-Glu[cyclo(-Arg-Gly-Asp-D-Phe-Lys)]-cyclo(-Arg-Gly-Asp-D-Phe-Lys) trifluoroacetate](/img/structure/B6303620.png)